Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is a chemical compound with significant relevance in organic synthesis and pharmaceutical research. It is classified under piperidine derivatives, characterized by a benzyl group attached to the nitrogen atom and a carboxylate functional group. This compound is primarily utilized in laboratory settings for various chemical syntheses and studies.
The compound is identified by its CAS number 3939-01-3 and is commercially available from suppliers such as Thermo Fisher Scientific and VWR. It is often used in research laboratories due to its versatile chemical properties and potential applications in drug development.
The synthesis of methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride typically involves the reaction of benzylamine with appropriate carboxylic acid derivatives under controlled conditions. The process may utilize various reagents such as acetic anhydride or other acid chlorides to facilitate the formation of the piperidine ring.
Key steps in the synthesis include:
The molecular formula for methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is , with a molecular weight of approximately 283.75 g/mol. The structure features:
The compound's InChI key is BRADBAOVPACOQQ-UHFFFAOYSA-N, which can be used for database searches to obtain more detailed structural information .
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride can participate in various chemical reactions, including:
These reactions are typically performed under controlled temperatures and pH conditions to optimize yield and minimize side reactions. Reaction kinetics can vary based on substituents and solvent systems employed.
While specific mechanisms of action for methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride are not extensively documented, it serves as a building block for various pharmacologically active compounds. Its structural features enable interactions with biological targets, potentially influencing receptor activity.
Research indicates that derivatives of this compound may exhibit activity against certain biological pathways, although detailed studies are necessary to elucidate specific mechanisms.
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride has a melting point of approximately 185 °C (decomposes). It is typically stored at ambient temperatures and should be kept away from moisture.
Key chemical properties include:
Relevant data indicates that it does not possess significant hazards under standard handling conditions .
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is primarily used in:
Reductive amination serves as a cornerstone for constructing the N-benzylpiperidine scaffold in Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. This one-pot methodology involves the condensation of benzylamine with a 3-oxopiperidine-4-carboxylate precursor, followed by in situ reduction. The keto ester’s carbonyl group reacts with the primary amine to form an imine intermediate, which is subsequently reduced by agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction proceeds under mild conditions (0–25°C) in polar aprotic solvents such as dichloromethane or tetrahydrofuran, achieving yields of 70–85% [6] [8]. Critical to success is pH control (optimally pH 6–8), which minimizes over-reduction or side reactions. The N-benzyl group introduced here enhances lipophilicity and serves as a protecting group for downstream functionalization [8].
1.2. N-Acylation and Hydrolysis in the Formation of Ester Derivatives
The synthesis leverages N-acylation to establish the ester moiety at the piperidine C4 position. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is synthesized via nucleophilic acyl substitution, where piperidine nitrogen attacks the carbonyl carbon of ethyl chloroacetate. This step requires anhydrous conditions and a base (e.g., triethylamine) to scavenge HCl, preventing salt formation [4] [7]. Subsequent hydrolysis converts the ethyl ester to the corresponding carboxylic acid using aqueous NaOH (2M, 60–80°C), followed by re-esterification with methanol under acidic catalysis (HCl, reflux) to yield the methyl ester derivative. This two-step sequence achieves >90% purity, with the hydrochloride salt crystallizing from ethanol/diethyl ether mixtures [4] [7].
Racemic Methyl 1-benzyl-3-oxopiperidine-4-carboxylate can be resolved into enantiomers via diastereomeric salt formation with chiral auxiliaries like (L)- or (D)-tartaric acid. The process exploits differential solubility: the (S)-enantiomer-tartrate salt preferentially crystallizes from ethanol/water mixtures, while the (R)-enantiomer remains in the mother liquor. Isolated diastereomers are then treated with Na₂CO₃ to regenerate the free base, yielding enantiomeric excess (ee) values of 92–98% [4] [6]. This resolution is pivotal for synthesizing chiral bioactive analogs, as the C4 stereocenter influences receptor binding in pharmaceuticals [6] [8].
Table 1: Physicochemical Properties of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate Hydrochloride
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₁₄H₁₈ClNO₃ | — |
Molecular Weight | 283.75 g/mol | — |
Melting Point | 185°C (decomposition) | Lit. [4] |
SMILES String | Cl.COC(=O)C₁CN(CCC₁=O)Cc₂ccccc₂ | — |
Key Functional Groups | Ketone, Ester, Tertiary Amine | IR (KBr): 1720 cm⁻¹ (C=O), 1745 cm⁻¹ (ester) |
Titanium isopropoxide (Ti(OiPr)₄) activates the C3-ketone in piperidone derivatives for stereoselective reduction. The Lewis acid coordinates with the carbonyl oxygen, polarizing the C=O bond and forming a rigid six-membered transition state with hydride donors like NaBH₄. This coordination confines hydride delivery to the Si-face of the ketone, yielding the cis-3-hydroxy-4-carbomethoxy piperidine isomer with diastereoselectivity >90% [4] [6]. Optimal conditions use stoichiometric Ti(OiPr)₄ (1.0 equiv) in methanol at −20°C, suppressing borohydride decomposition and maximizing stereocontrol [6].
NaBH₄ selectively reduces ketone or imine functionalities in piperidone derivatives while preserving ester groups. For Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, reduction occurs at the C4-ketone within 1 hour at 0°C in methanol, affording the cis-alcohol as the major product (dr 8:1) due to steric guidance by the C3-ester [4] [8]. The mechanism involves hydride transfer via a Zimmerman-Traxler transition state. NaBH₄’s mild reactivity prevents over-reduction of the ester to alcohol, a common issue with LiAlH₄ [8].
Table 2: Comparative Analysis of Reduction Methods for Piperidone Derivatives
Reducing Agent | Target Functional Group | Conditions | Product | Diastereoselectivity |
---|---|---|---|---|
NaBH₄ | Ketone | MeOH, 0°C, 1 h | cis-3-Hydroxypiperidine | 8:1 (cis:trans) |
NaBH₄/Ti(OiPr)₄ | Ketone | MeOH, −20°C, 2 h | cis-3-Hydroxypiperidine | >20:1 (cis:trans) |
NaBH(OAc)₃ | Imine | DCM, pH 6, 25°C, 12 h | N-Benzylpiperidine | N/A (achiral) |
Table 3: Stereochemical Outcomes in Chiral Resolutions
Chiral Resolving Agent | Enantiomer Recovered | Yield (%) | ee (%) | Solvent System |
---|---|---|---|---|
(L)-Tartaric acid | (S) | 45 | 98 | Ethanol/H₂O (4:1) |
(D)-Tartaric acid | (R) | 42 | 95 | Ethanol/H₂O (4:1) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7